3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole
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Overview
Description
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole is a heterocyclic organic compound that contains a five-membered ring with an oxygen and nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 4-ethyl-5-propyl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under certain conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include azide, cyanide, or thiol-substituted oxazoles.
Oxidation: Oxidized oxazole derivatives.
Reduction: Methyl-substituted oxazoles.
Scientific Research Applications
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Materials Science: The compound can be incorporated into polymers to modify their properties.
Chemical Biology: It can be used as a probe to study biological processes involving oxazole derivatives.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-4-ethyl-5-propyl-1,2-oxazole
- 3-(iodomethyl)-4-ethyl-5-propyl-1,2-oxazole
- 3-(methyl)-4-ethyl-5-propyl-1,2-oxazole
Uniqueness
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. This reactivity can be advantageous in synthetic applications where a high degree of functionalization is required.
Properties
CAS No. |
1514053-88-3 |
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Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
InChI |
InChI=1S/C9H14BrNO/c1-3-5-9-7(4-2)8(6-10)11-12-9/h3-6H2,1-2H3 |
InChI Key |
YPBHBBRZBOQVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NO1)CBr)CC |
Purity |
95 |
Origin of Product |
United States |
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